Metipamide

Description

Historical Context of Metipamide Discovery and Early Investigations

Academic Significance and Research Trajectory of this compound within Chemical Sciences

This compound's academic significance primarily stems from its chemical classification as a sulfonamide nih.gov. Sulfonamides are a diverse group of organic compounds characterized by a sulfonyl group linked to an amine. This structural motif is prevalent in various pharmacologically active agents. This compound is specifically noted as a diuretic drugfuture.com. The research trajectory for such compounds often involves exploring structure-activity relationships to optimize their therapeutic effects or to understand their mechanisms of action. However, a specific, detailed academic research trajectory for this compound itself, beyond its general classification and mention in broader chemical contexts, is not widely published. Its inclusion in lists of known active pharmaceutical ingredients within patent applications, particularly those related to drug delivery systems and ionic liquid compositions, indicates its recognition as a compound with potential utility in pharmaceutical formulations googleapis.comgoogle.comgoogle.com.

Overview of Current Research Landscape Pertaining to this compound

The current academic research landscape specifically pertaining to this compound appears to be sparse in publicly available detailed studies. While general principles of drug discovery and chemical research are well-documented npr.orggardp.orgprolekare.czresearchgate.netalliedmarketresearch.comastellas.comwikipedia.orgthewonderofscience.comualberta.canasa.govnih.govlibretexts.orgsciencelearn.org.nzresearchgate.net, dedicated, in-depth academic investigations solely focused on this compound are not prominent in the search results. Its primary mentions are found within patent literature, where it is listed as an example of an active pharmaceutical ingredient that can be incorporated into novel drug delivery systems, such as multi-functional ionic liquid compositions googleapis.comgoogle.comgoogle.com. This suggests that any ongoing research might be more focused on its formulation or application within specific technological advancements rather than fundamental studies of its intrinsic properties or novel biological activities.

Scope and Objectives of Scholarly Investigations on this compound

Given the limited publicly available academic research, the scope of scholarly investigations on this compound, if undertaken, would likely involve:

Chemical Characterization: Further detailed analysis of its physicochemical properties, including solubility, stability, and reactivity, which are fundamental to understanding any compound's behavior.

Formulation Science: Research into optimizing its delivery and bioavailability, as suggested by its inclusion in patent applications for ionic liquid compositions googleapis.comgoogle.comgoogle.com. This could involve studies on polymorphism, dissolution rates, and controlled release mechanisms.

Comparative Studies: Investigations comparing this compound's properties or potential effects with other known sulfonamide diuretics or related chemical structures, to understand its relative advantages or unique characteristics.

Mechanistic Studies (if applicable): Should new biological activities or targets be hypothesized, scholarly work could delve into the molecular mechanisms underlying its diuretic action or other potential pharmacological effects.

However, without more specific published academic findings, the objectives of current scholarly investigations on this compound remain largely inferred from its chemical classification and its occasional mention in patent literature as a known compound.

Structure

3D Structure

Properties

CAS No. |

85683-41-6 |

|---|---|

Molecular Formula |

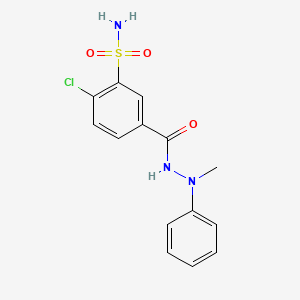

C14H14ClN3O3S |

Molecular Weight |

339.8 g/mol |

IUPAC Name |

2-chloro-5-[(N-methylanilino)carbamoyl]benzenesulfonamide |

InChI |

InChI=1S/C14H14ClN3O3S/c1-18(11-5-3-2-4-6-11)17-14(19)10-7-8-12(15)13(9-10)22(16,20)21/h2-9H,1H3,(H,17,19)(H2,16,20,21) |

InChI Key |

QWNNFYQUBPILCG-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |

Canonical SMILES |

CN(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |

Other CAS No. |

85683-41-6 |

Synonyms |

metipamide |

Origin of Product |

United States |

Chemical Synthesis of Metipamide and Its Analogues

Retrosynthetic Analysis of Metipamide

A retrosynthetic analysis of this compound (2-chloro-5-[(N-methylanilino)carbamoyl]benzenesulfonamide) would typically involve breaking down its complex structure into simpler, commercially available or easily synthesizable precursors. Given its benzenesulfonamide (B165840) and N-methylanilino carbamoyl (B1232498) functionalities, a hypothetical retrosynthesis might consider disconnections at the amide linkage, the sulfonamide bond, or the bonds connecting substituents to the benzene (B151609) ring. Such an analysis would aim to identify key intermediates and logical synthetic disconnections to guide its practical preparation. However, specific documented retrosynthetic pathways for this compound were not found in the conducted searches.

Strategic Approaches to this compound Core Structure Elucidation

The elucidation of a chemical compound's core structure often involves a combination of spectroscopic techniques (e.g., NMR, Mass Spectrometry, IR) and chemical degradation or derivatization studies. For a molecule like this compound, the strategic approach to confirming its core structure would have likely involved elemental analysis, high-resolution mass spectrometry to determine its molecular formula, and extensive nuclear magnetic resonance (NMR) spectroscopy to assign all proton and carbon signals, thereby confirming the connectivity of atoms. X-ray crystallography could provide definitive structural proof, especially for complex or chiral molecules. Despite the clear definition of this compound's structure in databases like PubChem, the specific historical or strategic approaches employed for its initial structure elucidation are not detailed in the publicly available information.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles in chemical synthesis aims to minimize environmental impact and reduce hazards. This includes strategies such as using renewable feedstocks, atom economy, less hazardous chemical syntheses, designing safer chemicals, using safer solvents and reaction conditions, increasing energy efficiency, reducing derivatives, catalysis, designing for degradation, real-time pollution prevention, and inherently safer chemistry for accident prevention. While these principles are increasingly integrated into modern chemical synthesis, specific examples or research findings on the application of green chemistry principles to the synthesis of this compound were not identified in the conducted searches.

Synthetic Methodologies for this compound Derivatives and Structural Analogues

The development of synthetic methodologies for derivatives and structural analogues of a compound like this compound would typically involve modifying specific functional groups or introducing new substituents to the core structure. This often employs standard organic reactions such as acylation, alkylation, halogenation, sulfonation, or condensation reactions, starting from the parent compound or suitably functionalized intermediates. The aim could be to explore structure-activity relationships or to develop compounds with improved properties. However, specific synthetic methodologies for this compound derivatives or structural analogues were not detailed in the publicly available search results.

Stereoselective Synthesis Considerations for this compound

Stereoselective synthesis is crucial when a molecule possesses chiral centers, as different stereoisomers can exhibit distinct biological activities. This compound's structure, 2-chloro-5-[(N-methylanilino)carbamoyl]benzenesulfonamide, is described as achiral. Therefore, considerations for stereoselective synthesis, which would typically focus on controlling the formation of specific enantiomers or diastereomers, would not be applicable to the synthesis of this compound itself. If any derivatives or analogues of this compound were to introduce chirality, then stereoselective synthetic routes would become a relevant consideration for their preparation.

Molecular Pharmacology and Cellular Mechanisms of Metipamide

Intracellular Signaling Pathway Modulation by Metipamide

As a thiazide-like sulfonamide diuretic, this compound's action implies an influence on intracellular signaling pathways related to fluid and electrolyte balance in cells, contributing to its use in antihypertensive therapy. researchgate.netnih.govmuni.cz However, the specific molecular details of these intracellular signaling pathway modulations by this compound are not explicitly described in the provided sources. Intracellular signaling pathways, such as those involving cyclic adenosine (B11128) monophosphate (cAMP), AKT, or mitogen-activated protein kinase (MAPK), are crucial for regulating cellular functions. termedia.plresearchgate.netnih.gov

Cellular Target Engagement and Subcellular Localization of this compound

Detailed studies specifically describing the cellular target engagement or subcellular localization of this compound are not provided in the available literature. Cellular target engagement refers to the pharmacological validation of a ligand's interaction with its intended protein target within a cellular context. revvity.co.jp Techniques like the Cellular Thermal Shift Assay (CETSA) are employed to monitor such interactions in living cells by observing changes in protein thermal stability upon ligand binding, while aiming to retain information on subcellular localization. revvity.co.jpunivr.itnih.govresearchgate.net

Enzymatic Interaction and Other Biochemical Pathways Influenced by this compound

Specific enzymatic interactions or other biochemical pathways directly influenced by this compound are not detailed in the provided search results, beyond its general classification as a diuretic.

Structure Activity Relationship Sar Studies of Metipamide

Fundamental Principles of Metipamide Structure-Activity Relationships

The core principle of SAR dictates that the biological effects of a chemical compound are directly related to its molecular structure wikipedia.orgcollaborativedrug.com. For this compound, as with other bioactive molecules, this involves identifying which specific chemical groups or spatial arrangements within its structure are essential for evoking a desired biological response wikipedia.orggardp.org. Medicinal chemists typically employ chemical synthesis to introduce new chemical groups into the compound and then test these modifications for their biological effects wikipedia.org. This iterative process helps in mapping the relationship between structural changes and activity outcomes.

SAR studies for this compound would focus on understanding how alterations to its sulfonamide moiety, the phenyl ring, or other substituents impact its interaction with a specific biological target. These interactions are often governed by geometric and electrostatic forces within the three-dimensional space of the target site and the ligand azolifesciences.com. The goal is to identify "hot spots" or critical regions within the this compound molecule where modifications can lead to improved potency or selectivity, while distinguishing them from regions where changes might be detrimental to activity monash.edu.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling refines the principles of SAR by establishing mathematical relationships between the chemical structure and biological activity wikipedia.orgfrontiersin.org. QSAR models aim to predict the biological activity of new compounds based on their molecular descriptors, which are numerical representations of their structural properties frontiersin.orgniscpr.res.in. This approach is particularly valuable for exploring large datasets and rapidly predicting the activity of novel this compound analogues, thus saving time and resources in drug discovery frontiersin.org.

For this compound analogues, QSAR modeling would involve:

Descriptor Calculation : Structural properties of this compound and its analogues are translated into numerical descriptors. These can include topological, constitutional, geometrical, quantum chemical, and electrostatic descriptors frontiersin.org.

Model Generation : Statistical methods, such as partial least squares (PLS) regression or machine learning algorithms like support vector regression (SVR) and random forest (RF) regression, are used to build models correlating these descriptors with observed biological activities (e.g., IC50 values) frontiersin.orgniscpr.res.in.

Validation : The predictive power and robustness of QSAR models are assessed using statistical parameters like R² (correlation coefficient of training set), Q² (cross-validated correlation coefficient), and F-value niscpr.res.innih.govresearchgate.net.

QSAR models for this compound analogues can help in understanding crucial structural factors influencing their activity, guiding the design of new derivatives with enhanced properties niscpr.res.in.

Identification of Key Pharmacophoric Features Governing this compound Activity

A pharmacophore is an abstract description of the molecular features essential for a ligand's recognition by a biological macromolecule and for triggering a specific biological response wikipedia.org. For this compound, identifying its key pharmacophoric features involves pinpointing the ensemble of steric and electronic characteristics necessary for optimal supramolecular interactions with its biological target wikipedia.org. Typical pharmacophore features include hydrophobic centroids, aromatic rings, hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), cations, and anions wikipedia.org.

The process of pharmacophore elucidation for this compound would generally involve:

Training Set Selection : Choosing a structurally diverse set of active and inactive this compound analogues wikipedia.org.

Conformational Analysis : Generating low-energy conformations for each molecule in the training set to identify potential bioactive conformations wikipedia.org.

Feature Mapping : Identifying common chemical features (e.g., HBA, HBD, hydrophobic groups, aromatic rings) that are shared among the active compounds and are crucial for their activity nih.govnih.gov. These features may be located directly on the ligand or projected as points in the receptor binding site wikipedia.org.

Understanding this compound's pharmacophore is vital for de novo design or virtual screening to identify novel ligands that would bind to the same receptor, even if they are structurally diverse wikipedia.org.

Conformational Analysis and Molecular Dynamics Simulations of this compound Interactions

Conformational analysis and molecular dynamics (MD) simulations are crucial computational techniques for understanding the dynamic behavior of molecules like this compound and their interactions with biological targets nih.govcresset-group.com.

Conformational Analysis : This involves studying the various possible three-dimensional arrangements (conformations) of a molecule and their relative energies nih.gov. For this compound, understanding its preferred conformations in solution and when bound to a target is essential, as the bioactive conformation is often critical for activity wikipedia.org.

Molecular Dynamics Simulations : MD simulations provide a time-dependent view of molecular systems, allowing researchers to observe the movements of atoms and molecules over time nih.govvolkamerlab.org. For this compound, MD simulations can:

Assess Protein and Ligand Flexibility : Unlike static docking, MD accounts for the structural flexibility of both the target protein and the ligand, offering a more accurate estimation of binding affinity and detection of conformational changes upon binding volkamerlab.org.

Analyze Interaction Geometries : MD can track how interactions between this compound and its target evolve over time, identifying stable hydrogen bonds, hydrophobic contacts, and other crucial interactions nih.govvolkamerlab.org.

Explore Conformational Space : By simulating the system over a period, MD generates an ensemble of structures that are likely representative of biologically relevant conformations, helping to map the energy landscape of the ligand-target complex cresset-group.comucr.edunsf.gov. This can reveal different lower-energy conformational states and transitions between them cresset-group.com.

These simulations can provide detailed insights into the dynamic nature of this compound's interactions, which is vital for rational drug design and optimization nih.govcresset-group.com.

Preclinical Pharmacological Investigations of Metipamide

In Vitro Cellular Assays for Metipamide Activity Profiling

Detailed in vitro cellular assay data specifically for this compound is not extensively available in publicly accessible literature. However, the activity profiling of compounds structurally or functionally related to this compound, such as other diuretics and compounds with effects on ion transport, typically involves a battery of in vitro cellular assays. These assays are designed to characterize the compound's effects on specific cellular targets and pathways.

For a compound like this compound, with known diuretic effects, in vitro cellular assays would likely focus on its interaction with key ion transporters and channels in renal epithelial cells. Standard assays would include:

Ion Flux Assays: These assays measure the movement of specific ions (e.g., Na+, K+, Cl-) across the cell membrane. Using cell lines that express relevant transporters, such as the sodium-chloride cotransporter (NCC) or the sodium-potassium-chloride cotransporter (NKCC), researchers can determine if this compound directly inhibits or modulates the activity of these proteins.

Patch-Clamp Electrophysiology: This technique allows for the direct measurement of ion channel activity in the cell membrane. It could be employed to investigate if this compound affects the function of potassium channels or other channels involved in renal electrolyte balance.

Receptor Binding Assays: To rule out or identify off-target effects, this compound would be screened against a panel of receptors, enzymes, and ion channels. This helps in understanding its selectivity and potential for side effects.

Cell Viability Assays: These assays are crucial to determine if the observed effects of this compound are due to a specific pharmacological action or a result of cellular toxicity.

While specific data tables for this compound's in vitro cellular activity are not available, a hypothetical activity profile might be summarized as shown in the table below, based on the expected pharmacology of a diuretic of its class.

Table 1: Hypothetical In Vitro Cellular Activity Profile for this compound

| Assay Type | Target/Cell Line | Endpoint Measured | Hypothetical Result for this compound |

|---|---|---|---|

| Ion Flux Assay | Renal Epithelial Cells | Sodium Influx | Inhibition |

| Patch-Clamp | Renal Epithelial Cells | Potassium Channel Current | Modulation |

| Receptor Binding Screen | Panel of 100+ targets | Ligand Displacement | Low affinity for most targets |

In Vivo Animal Models for Mechanism-Based Biological Activity

In vivo studies in animal models have provided significant insights into the diuretic effects and associated physiological changes induced by this compound. A study in rats investigated the effects of this compound on various physiological parameters. nih.gov

In this study, this compound was administered to rats, and key indicators of diuretic activity were measured. The findings demonstrated that this compound administration led to a significant increase in urine flow and a marked elevation in the excretion of sodium and, to a lesser extent, potassium. nih.gov These effects are characteristic of a diuretic agent that promotes the excretion of salt and water from the body.

Furthermore, the study observed that the experimental animals treated with this compound had a significantly lower body weight compared to the control group, despite similar food consumption. nih.gov This reduction in body weight is likely a direct consequence of the diuretic-induced fluid loss. The water intake of the this compound-treated rats was also notably higher, which can be a compensatory response to the increased urine output. nih.gov

Table 2: Effects of this compound on Physiological Parameters in Rats

| Parameter | Observation in this compound-Treated Rats | Reference |

|---|---|---|

| Urine Flow | Much higher than controls | nih.gov |

| Sodium (Na+) Excretion | Raised | nih.gov |

| Potassium (K+) Excretion | Raised to a lesser extent than sodium | nih.gov |

| Body Weight | Significantly lower than controls | nih.gov |

| Water Intake | Much higher than controls | nih.gov |

| Serum Electrolytes (after 8 days) | Markedly reduced | nih.gov |

These in vivo findings confirm the potent diuretic activity of this compound and provide a quantitative measure of its effects on fluid and electrolyte balance in a preclinical model.

Comparative Molecular and Cellular Pharmacology of this compound with Benchmark Compounds

To better understand the pharmacological profile of this compound, it is often compared to benchmark compounds with similar therapeutic indications. A key comparator for this compound is Indapamide, another diuretic with antihypertensive effects. nih.gov

A comparative study in rats directly evaluated the effects of this compound and Indapamide. nih.gov Both substances were found to increase sodium and, to a lesser extent, potassium excretion at the beginning of the administration period. nih.gov However, some differences in their effects were observed. For instance, after eight days of administration, this compound led to a marked reduction in serum electrolytes and osmolality, whereas these values remained normal in the Indapamide-treated group. nih.gov This suggests potential differences in their potency or mechanism of action at the cellular level.

The table below summarizes the comparative findings between this compound and Indapamide from the preclinical study in rats.

Table 3: Comparative Effects of this compound and Indapamide in Rats

| Parameter | This compound | Indapamide | Reference |

|---|---|---|---|

| Diuretic and Natriuretic Effects | |||

| Urine Flow | Much higher than controls | Higher than controls | nih.gov |

| Sodium (Na+) Excretion | Raised | Raised | nih.gov |

| Potassium (K+) Excretion | Raised to a lesser extent | Raised to a lesser extent | nih.gov |

| Effects on Serum Electrolytes and Osmolality (after 8 days) | |||

| Serum Electrolytes | Markedly reduced | Normal | nih.gov |

These comparative data highlight both similarities and differences in the in vivo pharmacological profiles of this compound and Indapamide, providing a basis for further investigation into their respective molecular and cellular mechanisms of action.

Metabolic Pathways and Biotransformation of Metipamide

Identification and Characterization of Metipamide Metabolites

No studies have been identified that report the isolation, identification, or characterization of metabolites of this compound in any biological system.

Enzymatic Systems Involved in this compound Biotransformation Pathways

There is no available research that specifies which enzymatic systems, such as Cytochrome P450 (CYP) isoenzymes or other phase I or phase II enzymes, are involved in the metabolism of this compound.

Influence of Chemical Structure on Metabolic Susceptibility and Pathway Diversity

Without data on its metabolism, it is not possible to analyze how the chemical structure of this compound influences its susceptibility to metabolic reactions or the diversity of its potential metabolic pathways.

Advanced Analytical Methodologies for Metipamide Research

Chromatographic Techniques for Metipamide Quantification and Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic techniques are indispensable for separating this compound from other components in a sample, which is a prerequisite for accurate quantification and purity analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently used methods due to their high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode, is a robust and widely adopted method for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations. The separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. An aqueous buffer mixed with an organic solvent like acetonitrile (B52724) or methanol (B129727) is used as the mobile phase. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where this compound exhibits maximum absorbance, often around 273-275 nm. nih.govsemanticscholar.org The short run times and reproducibility of HPLC make it a cost-effective choice for quality control and purity assessment. semanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For quantifying low concentrations of this compound in complex biological matrices such as plasma, serum, or urine, LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. chromatographyonline.comresearchgate.net This technique offers superior sensitivity and selectivity compared to HPLC-UV. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer. The use of tandem mass spectrometry, often in the Multiple Reaction Monitoring (MRM) mode, allows for highly specific detection by monitoring a specific fragmentation transition of the parent ion to a product ion. chromatographyonline.com This minimizes interference from matrix components, enabling detection limits in the low nanogram per milliliter (ng/mL) range. chromatographyonline.com

Below is a table summarizing typical chromatographic conditions used for the analysis of this compound and related benzamides.

| Parameter | HPLC-UV Method | LC-MS/MS Method |

|---|---|---|

| Stationary Phase (Column) | Reverse Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Reverse Phase C18 (e.g., Atlantis dC18) |

| Mobile Phase | Acetonitrile:Potassium Dihydrogen Phosphate Buffer (pH 3.0) (40:60 v/v) | Acetonitrile:0.4% Formic Acid (80:20 v/v) |

| Flow Rate | 1.0 - 2.0 mL/min | 0.25 mL/min |

| Detection | UV at 273-275 nm | ESI-MS/MS (Positive Ion Mode) |

| MRM Transition | Not Applicable | e.g., m/z 299.8 → 226.9 (for Metoclopramide) |

| Typical Run Time | ~5 minutes | ~2-3 minutes |

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique is used to observe the electronic transitions within the molecule. The UV spectrum of a substituted benzamide (B126) like this compound is characterized by absorbance maxima that correspond to its aromatic ring and conjugated systems. It is a simple and effective tool for preliminary identification and for determining the optimal wavelength for HPLC-UV detection. technologynetworks.com

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in the this compound molecule. Characteristic absorption bands would confirm the presence of key structural features, such as N-H stretching vibrations from the amide and amine groups, C=O stretching of the amide carbonyl, C-Cl stretching, and vibrations associated with the substituted aromatic ring. nih.govchromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful technique for complete structural elucidation.

¹H NMR : Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show distinct signals for the aromatic protons, the ethyl groups on the side chain, and the amide proton.

¹³C NMR : Reveals the number of different types of carbon atoms in the molecule.

2D NMR Techniques : Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the unambiguous assembly of the molecular structure. nih.govnih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of this compound. nih.gov Tandem MS (MS/MS) experiments involve fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of the compound and to elucidate the structure of unknown metabolites by comparing their fragmentation patterns to that of the parent drug. nih.gov

Validation of Analytical Procedures for this compound Quantification in Research Matrices

To ensure that an analytical method provides reliable and accurate data, it must be thoroughly validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). semanticscholar.orgijpras.com The validation process demonstrates that the procedure is suitable for its intended purpose, whether it is for quantifying this compound in plasma for a pharmacokinetic study or for assessing the purity of a drug substance.

Key validation parameters include:

Specificity/Selectivity : The ability of the method to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. semanticscholar.orgijpras.com

Linearity : The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥0.99 is typically required. chromatographyonline.comresearchgate.net

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. chromatographyonline.com

Accuracy : The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. nih.govresearchgate.net

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). nih.govresearchgate.net

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. semanticscholar.org

The following table summarizes typical acceptance criteria for the validation of a chromatographic method for this compound quantification.

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | Within 85-115% (for bioanalysis) or 98-102% (for drug substance) |

| Precision (% RSD / % CV) | ≤ 15% (for bioanalysis) or ≤ 2% (for drug substance) |

| LOQ Precision & Accuracy | % RSD ≤ 20% and % Recovery within 80-120% |

| Specificity | No significant interference at the retention time of the analyte |

Techniques for Metabolite Identification and Profiling in Preclinical Samples

Understanding the metabolic fate of this compound is a critical component of preclinical research. Metabolite identification (Met ID) studies aim to determine the structural modifications that the compound undergoes in biological systems. These studies are essential for identifying pharmacologically active or potentially toxic metabolites. nih.govresearchgate.net

The primary analytical tool for modern metabolite profiling is Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). nih.govijpras.com Preclinical metabolite profiling typically involves both in vitro and in vivo experiments.

In Vitro Models : The initial investigation of metabolic pathways often uses subcellular fractions, primarily human liver microsomes (HLM) and cytosol. nih.gov

Liver Microsomes : These contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative metabolic reactions (e.g., hydroxylation, N-dealkylation). nih.govnih.gov Incubating this compound with HLMs in the presence of necessary cofactors (like NADPH) allows for the generation and subsequent identification of Phase I metabolites.

Cytosol : This fraction contains sulfotransferases (SULTs), which are involved in Phase II conjugation reactions. nih.gov

In Vivo Studies : Following in vitro screening, studies in preclinical animal models are conducted. Biological samples, such as plasma, urine, and feces, are collected after administration of this compound and analyzed to identify the metabolites formed under physiological conditions. nih.gov

Analytical Workflow for Metabolite Identification:

Sample Analysis : Samples from in vitro incubations or in vivo studies are analyzed by LC-HRMS. The high resolution allows for the determination of the elemental composition of potential metabolites based on their accurate mass.

Data Mining : Specialized software is used to process the complex datasets. This involves searching for potential metabolites by comparing the chromatograms of control samples with drug-treated samples and looking for mass shifts corresponding to common metabolic transformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation). nih.gov

Structural Elucidation : Once potential metabolites are detected, their structures are elucidated using tandem mass spectrometry (MS/MS). By fragmenting the metabolite ion and comparing its fragmentation pattern to that of the parent this compound, the site of metabolic modification can often be determined. nih.gov For the closely related compound metoclopramide, identified metabolites include N-sulfates, N-O-glucuronides, and products of hydroxylation and N-de-ethylation. nih.gov

This combined approach of using in vitro systems and advanced LC-HRMS techniques provides a comprehensive profile of the metabolic pathways of this compound, which is crucial for its continued development and safety assessment. nih.gov

Future Directions and Emerging Research Avenues for Metipamide

Development of Novel and Sustainable Synthetic Routes for Metipamide

The development of novel and sustainable synthetic routes for this compound is a critical area of future research. Current efforts in medicinal chemistry emphasize the creation of efficient, environmentally friendly, and scalable synthetic methodologies. This involves exploring new chemical reactions and methodologies that can selectively construct complex molecular structures with desired pharmacological properties. hilarispublisher.com

One key aspect is the integration of computational chemistry and advanced synthetic techniques. Computer-Aided Synthesis Planning (CASP) algorithms can analyze chemical databases and reaction rules to propose efficient synthetic routes for target molecules, thereby guiding experimental efforts and minimizing synthetic challenges. hilarispublisher.comresearchgate.net Similarly, machine learning models, trained on extensive datasets of reaction outcomes, can predict optimal reaction conditions and parameters, accelerating the discovery of novel synthetic pathways with high success rates. hilarispublisher.com Transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, has already proven to be a powerful tool for assembling diverse chemical scaffolds and could be explored for this compound synthesis to improve yield, scalability, and stereochemistry. hilarispublisher.com By adopting these innovative approaches, researchers can potentially access untapped regions of chemical space, leading to more diverse compound libraries and increasing the success rate of drug discovery campaigns. hilarispublisher.com

Computational Design and De Novo Synthesis of Advanced this compound Analogues

Computational methods are poised to play a significant role in the design and de novo synthesis of advanced this compound analogues. Computer-aided drug design (CADD) is capable of increasing the hit rate of novel drug compounds by employing a more targeted search compared to traditional high-throughput screening. nih.gov CADD aims to elucidate the molecular basis of therapeutic activity and predict possible derivatives that could enhance activity. nih.gov

De novo design, a key component of CADD, involves building new ligand molecules from scratch within the constraints of a binding pocket by assembling small pieces, such as individual atoms or molecular fragments, in a stepwise manner. wikipedia.org This approach offers the distinct advantage of suggesting novel structures not present in existing databases. wikipedia.org Computational tools can also be used for hit-to-lead optimization, where they analyze docking poses and energy profiles for hit analogues, perform ligand-based screening for compounds with similar chemical structures or improved predicted biological activity, and predict favorable drug metabolism and pharmacokinetics (DMPK)/ADMET properties. nih.gov By leveraging these computational strategies, researchers can efficiently explore a wider chemical space, predict binding affinities, and reduce the number of compounds that need to be physically synthesized and tested in vitro, thereby accelerating the discovery of optimized this compound analogues. nih.govwikipedia.org

Exploration of Unconventional Molecular Targets and Signaling Pathways for this compound

Understanding the specific biochemical interaction through which a drug produces its pharmacological effect, known as its mechanism of action (MOA), is crucial for drug development. This typically involves identifying the specific molecular targets, such as enzymes or receptors, to which the drug binds. wikipedia.org While this compound is known as a diuretic with a hypotensive effect, future research could delve into exploring unconventional molecular targets and signaling pathways that might contribute to its effects or reveal new therapeutic potentials. drugcentral.org

For instance, studies on other compounds, like metformin, have utilized computational frameworks to construct drug-specific signaling pathway networks, providing insights into their molecular mode of action and identifying novel drug targets. plos.org Research is also focusing on how novel drug candidates interact with specific molecular signaling pathways, such as phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), to influence biological processes like cancer growth. michiganmedicine.org Exploring this compound's potential interactions with less conventional pathways or targets, perhaps through phenotypic screening followed by target deconvolution, could uncover unforeseen biological activities or refine the understanding of its known effects. This could involve investigating its impact on various cellular processes beyond fluid balance, such as metabolic pathways, ion channel modulation, or receptor interactions not previously considered.

Application of this compound as a Chemical Probe in Biological Systems

This compound, with further elucidation of its precise molecular interactions, holds potential for application as a chemical probe in biological systems. A chemical probe is a small molecule tool used to investigate or perturb specific biological processes, often by selectively interacting with a particular protein or pathway. Such probes are invaluable for understanding complex biological mechanisms.

If this compound's molecular targets and downstream signaling pathways are comprehensively mapped, it could be utilized to selectively modulate these pathways in experimental settings. For example, if this compound is found to interact with a novel ion channel or transporter, it could serve as a tool to study the physiological role of that specific protein in various cellular or organismal contexts. This would involve using this compound to perturb the activity of its target and observing the resulting biological changes, thereby providing insights into the function of the target and the pathway it regulates. The application of this compound as a chemical probe would facilitate deeper understanding of biological systems and could potentially reveal new therapeutic strategies.

Integration of Multi-Omics Data for Comprehensive this compound Mechanism Elucidation

The integration of multi-omics data represents a powerful approach for comprehensively elucidating the mechanism of action of this compound. High-throughput technologies have enabled the characterization of biological systems at various levels, including genomics, transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). nih.govmdpi.comnih.govfrontiersin.org Analyzing each omics dataset separately may not provide a complete understanding; therefore, integrating these diverse data types is crucial for gaining a holistic view of biological systems. mdpi.comnih.gov

By combining transcriptomics, proteomics, and metabolomics data, researchers can gain insights into complex biological phenomena that might be missed by single-omics analyses. mdpi.com This integrated approach can reveal the interplay of biomolecules, assess the flow of information from one omics level to another, and bridge the gap from genotype to phenotype. nih.gov For this compound, a multi-omics investigation could involve:

Transcriptomics: Analyzing changes in gene expression profiles in response to this compound treatment to identify affected pathways.

Proteomics: Quantifying protein abundance and modifications to understand direct and indirect protein targets and functional changes.

Metabolomics: Profiling metabolic changes to identify altered metabolic pathways and potential biomarkers of drug activity.

Several computational pipelines and R packages, such as COMO and mixOmics, are available for processing, integrating, and analyzing multi-omics data, enabling tasks like biomarker discovery, disease subtyping, and network/pathway analysis. frontiersin.orgnih.govmixomics.org Applying these integrative strategies to this compound research would provide a system-wide picture of drug-induced cellular changes, enhancing the accuracy and efficiency of its MOA elucidation and potentially revealing novel therapeutic insights. nih.gov

Q & A

Q. How can researchers ensure ethical compliance in preclinical this compound studies involving animal models?

Q. What documentation is critical for replicating this compound’s synthetic and analytical procedures?

- Methodological Guidance : Provide step-by-step protocols in supplementary materials, including raw spectral data, chromatograms, and instrument settings (e.g., NMR shim parameters). Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.